9-Norketo FK-506

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

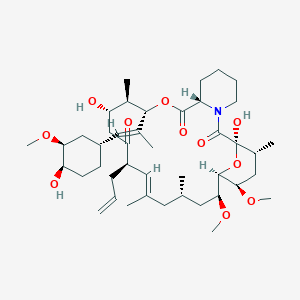

(1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO11/c1-10-13-31-19-25(2)18-26(3)20-37(52-8)40-38(53-9)22-28(5)43(50,55-40)42(49)44-17-12-11-14-32(44)41(48)54-39(29(6)34(46)24-35(31)47)27(4)21-30-15-16-33(45)36(23-30)51-7/h10,19,21,26,28-34,36-40,45-46,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVJTTUBQJLEI-SZUBLZBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858221 | |

| Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123719-19-7 | |

| Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Immunomodulatory Landscape of 9-Norketo FK-506: A Technical Examination of its Presumed Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed exploration of the presumed mechanism of action of 9-Norketo FK-506, a known impurity and degradation product of the potent immunosuppressant tacrolimus (FK-506). Due to a lack of direct experimental studies on this compound, this document extrapolates its mechanism based on the well-established activity of its parent compound, tacrolimus. The guide outlines the core molecular interactions and signaling pathways likely modulated by this compound and furnishes detailed experimental protocols for its full characterization.

Introduction to this compound

This compound is a structurally related analogue of tacrolimus, an immunosuppressive drug widely used in organ transplantation to prevent rejection. As a known impurity, understanding the biological activity of this compound is critical for drug safety and efficacy assessments. Its structural similarity to tacrolimus strongly suggests an analogous mechanism of action, centered around the inhibition of the calcineurin signaling pathway.

The Presumed Mechanism of Action of this compound

The immunosuppressive effects of tacrolimus are mediated through a multi-step intracellular pathway. It is highly probable that this compound follows the same cascade:

-

Binding to FKBP12: The molecule is presumed to first bind to the ubiquitously expressed cytosolic protein, FK506-binding protein 12 (FKBP12). This interaction is a prerequisite for its immunosuppressive activity.

-

Formation of an Inhibitory Complex: The resulting this compound/FKBP12 complex acquires a conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.

-

Inhibition of Calcineurin: Calcineurin is a key enzyme in the T-cell activation pathway. By inhibiting calcineurin, the this compound/FKBP12 complex prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).

-

Suppression of T-Cell Activation: Phosphorylated NFAT cannot translocate to the nucleus. This nuclear translocation is essential for the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (IL-2). The inhibition of IL-2 production leads to a potent suppression of the T-cell mediated immune response.

Quantitative Data on Immunosuppressive Activity

To date, there is no publicly available quantitative data on the biological activity of this compound. To facilitate future research and provide a framework for data presentation, the following tables illustrate how such data for this compound, in comparison to tacrolimus, would be structured.

Table 1: Comparative Binding Affinities to FKBP12

| Compound | Dissociation Constant (Kd) (nM) | Inhibition Constant (Ki) (nM) |

| Tacrolimus (FK-506) | [Insert experimental value] | [Insert experimental value] |

| This compound | [To be determined] | [To be determined] |

Table 2: Comparative In Vitro Calcineurin Inhibition

| Compound | IC50 (nM) |

| Tacrolimus (FK-506) | [Insert experimental value] |

| This compound | [To be determined] |

Table 3: Comparative Immunosuppressive Potency in Mixed Lymphocyte Reaction (MLR)

| Compound | IC50 (nM) |

| Tacrolimus (FK-506) | [Insert experimental value] |

| This compound | [To be determined] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and quantify the mechanism of action of this compound.

FKBP12 Binding Assay

This assay determines the binding affinity of this compound to its putative intracellular receptor, FKBP12. A common method is a competitive fluorescence polarization assay.

Principle: A fluorescently labeled ligand with known affinity for FKBP12 is displaced by the unlabeled test compound (this compound). The change in fluorescence polarization is proportional to the extent of displacement, from which the binding affinity can be calculated.

Protocol:

-

Reagents:

-

Recombinant human FKBP12

-

Fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled synthetic ligand)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well black plate, add a fixed concentration of recombinant FKBP12 and the fluorescently labeled ligand to each well.

-

Add the different concentrations of this compound to the wells. Include control wells with no competitor and wells with a known high-affinity ligand (e.g., tacrolimus).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the this compound/FKBP12 complex to inhibit the phosphatase activity of calcineurin.

Principle: The assay quantifies the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate released is measured colorimetrically.

Protocol:

-

Reagents:

-

Recombinant human calcineurin

-

Recombinant human FKBP12

-

Calmodulin

-

This compound

-

Calcineurin substrate (e.g., RII phosphopeptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, 0.1 mg/mL BSA)

-

Malachite green reagent for phosphate detection

-

-

Procedure:

-

Prepare a pre-incubation mixture of this compound and FKBP12 in the assay buffer and incubate for 30 minutes at room temperature to allow complex formation.

-

In a 96-well plate, add calcineurin and calmodulin.

-

Add the pre-incubated this compound

-

Tacrolimus Impurity 1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation. As with any pharmaceutical agent, the presence of impurities in the final drug product is a critical quality attribute that demands rigorous control and characterization. This technical guide provides an in-depth examination of Tacrolimus Impurity 1, a known degradation product of Tacrolimus. This document outlines its chemical identity, potential formation pathways, and analytical methodologies for its detection and quantification. While specific biological activity and toxicity data for Tacrolimus Impurity 1 are not extensively available in the public domain, its status as a monitored impurity underscores the importance of controlling its levels in pharmaceutical formulations.

Chemical Identity and Properties

Tacrolimus Impurity 1 is a well-characterized related substance of Tacrolimus. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | [3S-[3R[E(1S,3S,4S)],4S,5R,8S,9E,12R,14R,15S,16R,18S,19S,25aR]]-3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25a-Octadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-15,19-epoxypyrido[2,1-c][1][2]oxaazacyclodocosine-1,7,20(22H)-trion |

| CAS Number | 123719-19-7 |

| Molecular Formula | C43H69NO11 |

| Molecular Weight | 776.01 g/mol |

| Synonyms | Tacrolimus Impurity 1 is used as a reference standard in analytical research.[3] |

Chemical Structure:

Caption: A simplified block diagram representing the core structural motifs of Tacrolimus Impurity 1.

Formation and Degradation Pathways

Tacrolimus Impurity 1 is recognized as a degradation product of Tacrolimus.[4] The complex structure of Tacrolimus, a macrolide lactone, renders it susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. While the precise, step-by-step chemical transformation leading to the formation of Tacrolimus Impurity 1 is not extensively detailed in publicly available literature, it is understood to arise from the chemical instability of the parent Tacrolimus molecule under certain conditions.

Forced degradation studies are crucial in identifying potential degradation products like Impurity 1. These studies typically involve exposing the active pharmaceutical ingredient (API) to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light, as mandated by regulatory guidelines like the International Council for Harmonisation (ICH) Q1A(R2).

The following diagram illustrates a generalized workflow for identifying degradation products of Tacrolimus.

Caption: A generalized workflow for the identification of Tacrolimus degradation products.

Analytical Methodologies

The detection and quantification of Tacrolimus Impurity 1, along with other related substances, are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with UV or mass spectrometry (MS) detection. These methods are essential for ensuring the quality and purity of Tacrolimus drug substances and products.

Representative Experimental Protocol: HPLC-UV

While a specific validated protocol for Tacrolimus Impurity 1 was not found in the public literature, a general approach based on common practices for analyzing Tacrolimus and its impurities is outlined below. This protocol is for illustrative purposes and would require optimization and validation for specific applications.

| Parameter | Condition |

| Chromatographic System | HPLC with UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program would need to be optimized. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Standard Preparation | A reference standard of Tacrolimus Impurity 1 is dissolved in a suitable diluent (e.g., acetonitrile) to a known concentration. |

| Sample Preparation | The Tacrolimus drug substance or product is dissolved in the diluent to a specified concentration. |

| Quantification | The peak area of Tacrolimus Impurity 1 in the sample chromatogram is compared to the peak area of the reference standard. |

Method Validation Parameters:

Any analytical method for quantifying impurities must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Pharmacopeial Standards and Limits

Specific pharmacopeial limits for Tacrolimus Impurity 1 (CAS 123719-19-7) are not explicitly detailed in the readily available public monographs from major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, these pharmacopeias establish general and specific limits for known and unknown impurities in Tacrolimus drug substances and products. The limits are typically expressed as a percentage of the active ingredient. The absence of a specific limit for Impurity 1 in these public documents does not diminish the necessity for its control; it is often managed as a specified or unspecified impurity under the general impurity limits.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicological profile of Tacrolimus Impurity 1. As a degradation product, its pharmacological and toxicological properties may differ from the parent compound, Tacrolimus. The primary focus of regulatory bodies and pharmaceutical manufacturers is to control the levels of such impurities to ensure the safety and efficacy of the final drug product. The principle of As Low As Reasonably Practicable (ALARP) is applied to all impurities.

The known immunosuppressive activity of Tacrolimus is mediated through the inhibition of calcineurin, which in turn suppresses T-lymphocyte activation. The following diagram illustrates the established signaling pathway of Tacrolimus.

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

It is plausible that any structural modification to the Tacrolimus molecule, as is the case with Impurity 1, could alter its binding affinity for FKBP12 and consequently its immunosuppressive potency. However, without specific studies, this remains speculative. The potential for any unique toxicity associated with Impurity 1 also remains uncharacterized in the public domain.

Conclusion

Tacrolimus Impurity 1 is a known degradation product of Tacrolimus that is monitored and controlled during the manufacturing of the drug substance and final product. While its chemical identity is established, detailed public information on its specific formation pathways, validated analytical protocols, and biological activity is limited. The control of this and other impurities is paramount to ensuring the consistent quality, safety, and efficacy of Tacrolimus-containing medicines. Further research into the biological and toxicological profile of Tacrolimus Impurity 1 would be beneficial for a more comprehensive risk assessment. For now, its status as a controlled substance underscores the rigorous standards applied in pharmaceutical manufacturing to minimize patient exposure to potentially harmful impurities.

References

The In Vivo Function of 9-Norketo FK-506: An In-Depth Technical Guide

To the Valued Research Community,

This technical guide addresses the topic of the in vivo function of 9-Norketo FK-506. Initial comprehensive searches for data on this specific compound (CAS 123719-19-7) have revealed that while it is commercially available as a reference standard and is recognized as an impurity or related compound to Tacrolimus (FK-506), there is a notable absence of published preclinical or clinical studies detailing its in vivo biological activity, mechanism of action, or experimental protocols.

Therefore, to provide a valuable and relevant resource that aligns with the core scientific interest in FK-506 derivatives, this guide will focus on a closely related and well-documented class of analogues: the 9-deoxo-FK506 derivatives . These compounds, which include 9-deoxo-FK506 (9D-FK506), 9-deoxo-31-O-demethyl-FK506 (9D31OD-FK506), and 9-deoxo-prolyl-FK506 (9DP-FK506), have been investigated for their differential immunosuppressive and antifungal properties, offering a compelling case study in structure-activity relationships.[1]

This guide will summarize the available quantitative data, provide detailed experimental methodologies from key studies, and visualize the core signaling pathways, adhering to the specified formatting requirements.

Core Concepts: Dissociating Immunosuppression from Antifungal Activity

FK-506 (Tacrolimus) is a potent immunosuppressant that functions by inhibiting calcineurin, a crucial enzyme in T-cell activation.[2] This mechanism, however, is also responsible for its antifungal activity, as calcineurin is essential for the virulence of many pathogenic fungi.[1] The clinical use of FK-506 as an antifungal is precluded by its strong immunosuppressive effects.[3] Research has therefore focused on developing analogues that retain antifungal efficacy while minimizing immunosuppression. The 9-deoxo modification is a key strategy in this endeavor.[1]

Quantitative Data Summary

The following tables summarize the comparative in vitro and in vivo activities of 9-deoxo-FK506 analogues against the parent compound, FK-506.

Table 1: Comparative Immunosuppressive Activity of FK-506 Analogues

| Compound | Concentration (ng/mL) | T-Cell Proliferation Inhibition | Fold Reduction vs. FK-506 | Reference |

| FK-506 | 0.1 | Significant | - | [4] |

| 9-deoxo-FK506 | 0.1 | No significant change | >10 | [4] |

| 9-deoxo-31-O-demethyl-FK506 | 0.1 | No significant change | >10 | [4] |

| 9-deoxo-prolyl-FK506 | 0.1 | No significant change | >10 | [4] |

| 31-O-demethyl-FK506 | 0.1 | No significant change | >10 | [4] |

Table 2: In Vitro Antifungal Activity Against Cryptococcus neoformans

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| FK-506 | 1.88 | [1] |

| 9-deoxo-FK506 | 3.75 | [1] |

| 9-deoxo-31-O-demethyl-FK506 | 7.5 | [1] |

| 9-deoxo-prolyl-FK506 | >15 | [1] |

| 31-O-demethyl-FK506 | 1.88 | [1] |

Table 3: In Vivo Antifungal Efficacy in a Murine Model of Systemic Cryptococcosis

| Treatment Group | Mean Survival (Days) | Statistical Significance vs. Placebo | Reference |

| Placebo (PBS) | 18.5 | - | [1] |

| 9-deoxo-31-O-demethyl-FK506 (10 mg/kg) | 20 | Not Significant | [1] |

| Fluconazole (10 mg/kg) | 21 | Significant | [1] |

| 9-deoxo-31-O-demethyl-FK506 (10 mg/kg) + Fluconazole (10 mg/kg) | >30 | Highly Significant | [1] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for FK-506 and its analogues involves the inhibition of the calcineurin signaling pathway.

Caption: Calcineurin inhibition pathway by 9-deoxo-FK506 analogues.

The neuroprotective effects of FK-506, and potentially its analogues, are also linked to FKBP binding and may involve the inhibition of nitric oxide (NO) production.[2][5]

Caption: Proposed neuroprotective mechanism via inhibition of nitric oxide synthesis.

Key Experimental Protocols

In Vivo Murine Model of Systemic Cryptococcosis

This protocol is adapted from Lee et al. to assess the in vivo antifungal efficacy of FK-506 analogues.[1]

Caption: Workflow for in vivo antifungal efficacy testing in a murine model.

Detailed Steps:

-

Animal Model: Female A/Jcr mice (6 weeks old) are commonly used due to their susceptibility to Cryptococcus neoformans infection.

-

Inoculum Preparation: C. neoformans strain (e.g., H99) is cultured overnight in YPD broth. Cells are washed twice with sterile phosphate-buffered saline (PBS) and resuspended at a concentration of 1 x 10^7 cells/mL.

-

Infection: Mice are infected with 5 x 10^5 fungal cells via intravenous (i.v.) injection into the lateral tail vein.

-

Treatment Regimen: Treatment commences 2 hours post-infection. The compounds (e.g., 9-deoxo-31-O-demethyl-FK506) are administered daily via intraperitoneal (i.p.) injection.

-

Monitoring and Endpoint: The health of the mice is monitored daily. The primary endpoint is survival, and data is typically analyzed using Kaplan-Meier survival curves and the log-rank test.

Assessment of Immunosuppressive Activity

This protocol measures the effect of the compounds on T-cell proliferation.[6]

Caption: Workflow for assessing immunosuppressive activity via T-cell proliferation.

Detailed Steps:

-

Cell Isolation: CD4+ T-cells are isolated from the spleens of B6J mice (6-8 weeks old) using magnetic-activated cell sorting (MACS) kits.

-

Staining: Isolated cells are stained with a proliferation tracking dye, such as Cell Trace Violet (CTV), according to the manufacturer's protocol.

-

Cell Culture and Treatment: Stained cells are plated in 96-well plates. The FK-506 analogues are added at various concentrations.

-

T-Cell Activation: T-cell proliferation is stimulated by adding anti-CD3 and anti-CD28 antibodies.

-

Incubation: The plates are incubated for 72 hours at 37°C in a CO2 incubator.

-

Flow Cytometry: Cell proliferation is measured by analyzing the dilution of the CTV dye using a flow cytometer. Each cell division halves the fluorescence intensity, allowing for the quantification of proliferation.

Conclusion and Future Directions

The study of 9-deoxo-FK506 analogues provides a clear example of successful structure-based drug design aimed at separating desired therapeutic effects from unwanted side effects. While 9-deoxo-31-O-demethyl-FK506 alone did not show strong efficacy in the murine cryptococcosis model, its synergistic effect with fluconazole is highly promising.[1] This suggests a potential clinical application as a combination therapy to treat invasive fungal infections. Further research is warranted to explore the pharmacokinetics and safety profiles of these compounds in vivo. The lack of data on this compound highlights the vast chemical space of macrolide analogues and the continuous need for comprehensive biological evaluation to uncover novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FK506 abrogates delayed neuronal death via suppression of nitric oxide production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pharmacokinetics and Metabolism of 9-Norketo FK-506: A Technical Overview Based on its Parent Compound, Tacrolimus (FK-506)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive studies on the pharmacokinetics and metabolism of 9-Norketo FK-506, a known impurity and biosynthetic precursor of Tacrolimus (FK-506), are not extensively available in peer-reviewed literature. This guide, therefore, provides an in-depth technical overview of the well-characterized pharmacokinetics and metabolism of the parent compound, Tacrolimus (FK-506). The metabolic pathways and pharmacokinetic properties of this compound are anticipated to share similarities with Tacrolimus, given their structural resemblance. However, the absence of the C-9 keto group in this compound may influence its metabolic stability and interactions with metabolizing enzymes.

Introduction

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent allograft rejection. Its therapeutic efficacy is, however, complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This compound, also known as 9-deoxo-FK506, is a key intermediate in the biosynthesis of Tacrolimus. It is formed when the cytochrome P450 monooxygenase, FkbD, responsible for the C-9 oxidation, is inactivated.[1] Understanding the metabolic fate and pharmacokinetic profile of Tacrolimus and its analogues is crucial for optimizing immunosuppressive therapy and for the development of novel derivatives with improved pharmacological properties.

Pharmacokinetics of Tacrolimus (FK-506)

The pharmacokinetics of Tacrolimus are characterized by poor oral bioavailability, extensive distribution, and substantial metabolism.

Data Presentation: Pharmacokinetic Parameters of Tacrolimus

| Parameter | Species | Route of Administration | Value | Reference |

| Elimination Half-Life (t½) | Human (Liver Transplant) | Intravenous | 8.7 hours (range: 5.5-16.6) | [2] |

| Human (Liver Transplant) | Oral | 11.3 hours (range: 3.5-40.5) | [3] | |

| Rat | Intravenous | 6.4 hours | [4] | |

| Total Body Clearance (CL) | Human (Liver Transplant) | Intravenous | 143 L/h (range: 87-269) | [2] |

| Rat | Intravenous | 1.59 L/h/kg | [4] | |

| Volume of Distribution (Vd) | Human (Liver Transplant) | Intravenous | 1342 L | [2] |

| Rat | Intravenous | 11.8 L/kg | [4] | |

| Oral Bioavailability (F) | Human (Liver Transplant) | Oral | 27% (mean) | [2] |

| Rat | Oral | 14% | [4] | |

| Time to Peak Concentration (Tmax) | Human (Liver Transplant) | Oral | 1-4 hours | [2] |

Metabolism of Tacrolimus (FK-506)

Tacrolimus undergoes extensive metabolism, primarily in the liver and to a lesser extent in the intestinal wall. The cytochrome P450 (CYP) 3A subfamily, particularly CYP3A4 and CYP3A5, are the major enzymes responsible for its biotransformation.[3][5]

Metabolism primarily involves demethylation and hydroxylation. At least eight metabolites have been identified.[3] The major metabolites result from mono-demethylation at the C-13, C-31, and C-15 positions.[1][6] The 13-O-demethylated metabolite is the most abundant in human liver microsomes.[7] Some metabolites, such as the 31-O-demethylated form, have been reported to retain some immunosuppressive activity.[6]

Mandatory Visualization: Metabolic Pathway of Tacrolimus

Caption: Metabolic pathway of Tacrolimus (FK-506) mediated by CYP3A4/5 enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Tacrolimus pharmacokinetics and metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is fundamental for identifying metabolites and the enzymes responsible for their formation.

Objective: To characterize the metabolic pathway of a compound and identify the resulting metabolites.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from liver tissue (e.g., from dexamethasone-treated rats to induce CYP3A enzymes) by differential centrifugation.[1]

-

Incubation: The test compound (e.g., Tacrolimus) is incubated with the prepared liver microsomes in the presence of a NADPH-generating system (which is essential for CYP450 activity) under aerobic conditions.[1]

-

Reaction Termination and Extraction: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. The mixture is then centrifuged, and the supernatant containing the metabolites is collected.

-

Analysis: The metabolites in the supernatant are separated and identified using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mandatory Visualization: In Vitro Metabolism Workflow

Caption: Experimental workflow for in vitro metabolism studies using liver microsomes.

In Vivo Pharmacokinetic Studies in Rats

This protocol is used to determine the pharmacokinetic parameters of a drug in a living organism.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. For biliary excretion studies, bile duct-cannulated rats are utilized.[4]

-

Drug Administration: A radiolabeled version of the compound (e.g., ¹⁴C-labeled FK-506) is administered intravenously (i.v.) or orally (p.o.) at a specific dose.[4]

-

Sample Collection: Blood, urine, feces, and bile (from cannulated rats) are collected at various time points after drug administration.[4]

-

Sample Analysis: The concentration of the parent drug and its metabolites in the collected samples is determined. Radioactivity is measured to determine the total amount of drug-related material. HPLC is used to separate the parent drug from its metabolites.[4]

-

Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as elimination half-life, total body clearance, volume of distribution, and bioavailability.[4]

Conclusion

While specific pharmacokinetic and metabolic data for this compound are scarce, the extensive research on its parent compound, Tacrolimus, provides a robust framework for predicting its behavior. This compound likely undergoes metabolism by CYP3A4 and CYP3A5, primarily through hydroxylation and subsequent demethylation at various positions, though the absence of the C-9 keto group may alter its metabolic rate and profile. Further studies are warranted to fully elucidate the pharmacokinetics and metabolism of this compound to better understand its potential pharmacological and toxicological effects.

References

- 1. FK506 maturation involves a cytochrome p450 protein-catalyzed four-electron C-9 oxidation in parallel with a C-31 O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of FK506 in Liver Transplant Recipients After Continuous Intravenous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of FK 506 Following Oral Administration: A Comparison of FK 506 and Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Clarithromycin and Ketoconazole on FK506 Metabolism in Different CYP3A4 Genotype Recombinant Metabolic Enzyme Systems | Bentham Science [eurekaselect.com]

- 5. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Clarithromycin and Ketoconazole on FK506 Metabolism in Different CYP3A4 Genotype Recombinant Metabolic Enzyme Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Novel Immunosuppressant: A Technical Guide to the Discovery and Origin of 9-Norketo FK-506

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Norketo FK-506, more commonly known in scientific literature as 9-deoxo-FK506, is a significant analog of the potent immunosuppressant Tacrolimus (FK-506). Its discovery represents a pivotal advancement in the field of metabolic engineering and the quest for novel therapeutics with tailored biological activities. This technical guide provides an in-depth exploration of the discovery, origin, and key experimental methodologies associated with 9-deoxo-FK506. By delving into its biosynthesis, biological activity, and the scientific rationale behind its creation, this document serves as a comprehensive resource for researchers in drug discovery and development.

Discovery and Origin: A Tale of Targeted Genetic Manipulation

The discovery of 9-deoxo-FK506 is a direct result of the targeted genetic manipulation of the FK-506 biosynthetic pathway in the producing organism, the filamentous bacterium Streptomyces tsukubaensis. FK-506, a 23-membered macrolide, undergoes several post-polyketide synthase (PKS) modifications to reach its final, biologically active form. One of these crucial steps is the oxidation of the C-9 position of the macrolide backbone.

Scientific investigations into the FK-506 biosynthetic gene cluster identified the fkbD gene as encoding a cytochrome P450 hydroxylase. This enzyme is responsible for the four-electron oxidation at the C-9 position, leading to the formation of the α-keto amide group characteristic of FK-506. The targeted inactivation, or "knockout," of the fkbD gene was hypothesized to halt the biosynthetic pathway at the step preceding this oxidation, resulting in the accumulation of a novel FK-506 analog lacking the C-9 keto group.

This hypothesis was confirmed through experimental studies. By creating a fkbD-deletion mutant of Streptomyces tsukubaensis, researchers successfully redirected the metabolic pathway to produce 9-deoxo-FK506. This pioneering work not only elucidated the function of the fkbD gene but also opened the door to the generation of a new class of FK-506 analogs with potentially altered biological profiles.

Quantitative Biological Activity

The primary motivation for generating 9-deoxo-FK506 was to explore the structure-activity relationship of the FK-506 molecule. Specifically, researchers aimed to investigate whether the potent immunosuppressive activity of FK-506 could be dissociated from its other biological effects, such as its antifungal properties. The following tables summarize the quantitative data on the immunosuppressive and antifungal activities of 9-deoxo-FK506 in comparison to its parent compound, FK-506.

Table 1: Comparative Immunosuppressive Activity of 9-deoxo-FK506 and FK-506

| Compound | Assay | IC50 (ng/mL) | Fold Reduction in Activity vs. FK-506 | Reference |

| FK-506 | T-cell proliferation | 0.027 | - | [1] |

| 9-deoxo-FK506 | T-cell proliferation | 0.513 | ~19-fold | [1] |

Table 2: Comparative Antifungal Activity (MIC, μg/mL) of 9-deoxo-FK506 and FK-506

| Compound | Cryptococcus neoformans (Avg. IC50) | Candida albicans (Avg. IC50) | Aspergillus fumigatus (Avg. IC50) | Reference |

| FK-506 | 0.0007 | 0.01208 | 0.0313 | [1] |

| 9-deoxo-FK506 | 0.0016 | 1.410 | 4.6340 | [1] |

The data clearly indicates that the absence of the C-9 keto group significantly reduces the immunosuppressive activity of the molecule. While the antifungal activity against Cryptococcus neoformans is largely retained, its efficacy against Candida albicans and Aspergillus fumigatus is notably diminished. This differential activity profile makes 9-deoxo-FK506 a valuable tool for dissecting the molecular interactions required for immunosuppression versus antifungal action and highlights its potential as a lead compound for the development of non-immunosuppressive antifungal agents.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the generation and characterization of 9-deoxo-FK506.

Generation of the fkbD Knockout Mutant of Streptomyces tsukubaensis

The creation of a targeted gene knockout in Streptomyces typically involves a multi-step process of constructing a gene replacement vector and introducing it into the host strain.

Experimental Workflow: fkbD Gene Knockout

Caption: Workflow for generating an fkbD knockout mutant.

Methodology:

-

Vector Construction:

-

Upstream and downstream flanking regions (typically ~1-2 kb) of the fkbD gene are amplified from S. tsukubaensis genomic DNA using PCR.

-

These fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).

-

The resulting plasmid is transformed into a suitable E. coli strain for propagation and verification.

-

-

Streptomyces Manipulation:

-

The gene replacement vector is introduced into S. tsukubaensis via intergeneric conjugation from an E. coli donor strain.

-

Exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event are selected for using the antibiotic resistance marker.

-

Single-crossover mutants are then cultured under non-selective conditions and at a non-permissive temperature to induce a second crossover event, leading to the excision of the plasmid.

-

Colonies are then screened for the desired double-crossover event (resulting in the deletion of fkbD) by PCR analysis of genomic DNA.

-

Fermentation and Production of 9-deoxo-FK506

The production of 9-deoxo-FK506 is achieved through submerged fermentation of the fkbD knockout mutant.

Experimental Workflow: Fermentation

Caption: General workflow for the fermentation of 9-deoxo-FK506.

Methodology:

-

Seed Culture: A seed culture is initiated by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or mycelia of the S. tsukubaensis fkbD mutant. The culture is incubated for 2-3 days to generate sufficient biomass.

-

Production Culture: A production medium rich in carbon and nitrogen sources (e.g., soluble starch, yeast extract, and various salts) is inoculated with the seed culture.

-

Incubation: The production culture is incubated for 5-7 days under controlled conditions of temperature (typically 28°C) and agitation (e.g., 220 rpm in shake flasks).

-

Harvesting: The fermentation broth, containing the produced 9-deoxo-FK506, is harvested for extraction and purification.

Isolation, Purification, and Characterization

The recovery and analysis of 9-deoxo-FK506 from the fermentation broth require a series of chromatographic and spectroscopic techniques.

Experimental Workflow: Isolation and Characterization

Caption: Workflow for the isolation and characterization of 9-deoxo-FK506.

Methodology:

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate to recover the lipophilic 9-deoxo-FK506.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to one or more rounds of column chromatography. Initial purification may be performed on a silica gel column, followed by high-performance liquid chromatography (HPLC) for final purification to homogeneity.

-

Characterization: The purified compound is characterized using a combination of analytical techniques:

-

HPLC: To confirm purity and determine retention time.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the absence of the C-9 keto group.

-

Signaling Pathway

The primary mechanism of action of FK-506 and its analogs, including 9-deoxo-FK506, is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Caption: The calcineurin signaling pathway and its inhibition by 9-deoxo-FK506.

Mechanism of Action:

-

T-Cell Activation: Stimulation of the T-cell receptor leads to an increase in intracellular calcium levels.

-

Calcineurin Activation: Calcium binds to calmodulin, which in turn binds to and activates calcineurin.

-

NFAT Activation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.

-

Nuclear Translocation and Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of genes encoding cytokines, most notably Interleukin-2 (IL-2).

-

T-Cell Proliferation: IL-2 is a potent T-cell growth factor that drives clonal expansion of T-cells, a hallmark of the immune response.

-

Inhibition by 9-deoxo-FK506: 9-deoxo-FK506, like FK-506, first binds to the immunophilin FKBP12. This drug-protein complex then binds to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of NFAT, thereby blocking IL-2 production and subsequent T-cell proliferation. The reduced immunosuppressive potency of 9-deoxo-FK506 is attributed to a lower binding affinity of the [9-deoxo-FK506-FKBP12] complex for calcineurin compared to the [FK-506-FKBP12] complex.

Conclusion

The discovery of this compound (9-deoxo-FK506) through the targeted inactivation of the fkbD gene in Streptomyces tsukubaensis stands as a testament to the power of metabolic engineering in generating novel bioactive compounds. The significant reduction in its immunosuppressive activity, while retaining some of its antifungal properties, has provided invaluable insights into the structure-activity relationships of this important class of macrolides. This technical guide has provided a comprehensive overview of the discovery, biological activity, and experimental protocols associated with 9-deoxo-FK506, serving as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of engineered natural products.

References

The Immunosuppressive Landscape of FK-506 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (FK-506) is a cornerstone immunosuppressive agent, pivotal in preventing allograft rejection in organ transplant recipients. Its therapeutic efficacy is primarily attributed to the potent inhibition of calcineurin, a key phosphatase in the T-lymphocyte activation cascade. However, FK-506 undergoes extensive metabolism in the body, primarily by cytochrome P450 3A (CYP3A) enzymes in the liver and small intestine, leading to a complex profile of metabolites.[1][2][3][4] The immunosuppressive properties of these metabolites are of significant interest, as they may contribute to the overall therapeutic effect or, conversely, to the drug's toxicity profile. This technical guide provides an in-depth analysis of the immunosuppressive properties of FK-506 metabolites, presenting quantitative data, detailed experimental protocols for their assessment, and visualizations of the core signaling pathways involved.

Quantitative Analysis of Immunosuppressive Activity

The immunosuppressive potency of FK-506 and its metabolites is most commonly quantified by determining their 50% inhibitory concentration (IC50) in in-vitro assays that measure lymphocyte proliferation or activation. The mixed lymphocyte reaction (MLR) and mitogen-stimulated lymphocyte proliferation assays are standard methods for this purpose. The following tables summarize the available quantitative data on the immunosuppressive activity of various FK-506 metabolites.

| Metabolite/Compound | Description | Assay System | IC50 (nM) | IC50 (ng/mL) | Reference(s) |

| FK-506 | Parent Drug | Mouse Mixed Lymphocyte Reaction | 0.15 | 0.11 | [5] |

| FK-506 | Parent Drug | ConA-stimulated Rat Lymphocyte Assay | 0.186 | - | [6] |

| M-I | 13-O-demethylated | Mouse Mixed Lymphocyte Reaction | 1.65 | - | [5] |

| M-II | 31-O-demethylated | Mouse Mixed Lymphocyte Reaction | 0.23 | - | [5] |

| M-III | 15-O-demethylated | Mouse Mixed Lymphocyte Reaction | > 127 | - | [5] |

| M-IV | 12-monohydroxylated | Mouse Mixed Lymphocyte Reaction | 5.52 | - | [5] |

| M-V | Di-demethylated (15- and 31-positions) | Mouse Mixed Lymphocyte Reaction | > 1000 | > 1000 | [7] |

| M-VI | Di-demethylated (13- and 31-positions) | Mouse Mixed Lymphocyte Reaction | - | 8.78 | [7] |

| M-VII | Di-demethylated (13- and 15-positions) | Mouse Mixed Lymphocyte Reaction | > 1000 | > 1000 | [7] |

| M-VIII | O-demethylated at 31-position with fused ring formation | Mouse Mixed Lymphocyte Reaction | - | 15.27 | [7] |

| Demethylated Metabolite | A demethylated metabolite generated by human liver microsomes. | ConA-stimulated Rat Lymphocyte Assay | 1.89 | - | [6] |

Note: The conversion between nM and ng/mL depends on the molecular weight of the specific metabolite, which is not always provided in the source literature.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate the above data is crucial for its interpretation and for the design of future studies. Below are detailed protocols for the key assays employed in the assessment of the immunosuppressive properties of FK-506 and its metabolites.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in-vitro model of the recognition of alloantigens, mimicking the initial phase of allograft rejection. It is used to assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Principle: Co-culture of lymphocytes from two genetically distinct individuals results in the proliferation of T-cells from one or both individuals in response to the foreign major histocompatibility complex (MHC) antigens on the other's cells. In a one-way MLR, the stimulator cells are treated to prevent their proliferation (e.g., with irradiation or mitomycin C), so that only the responder T-cell proliferation is measured.

Detailed Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole blood from two unrelated healthy donors in tubes containing an anticoagulant (e.g., heparin or ACD).

-

Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient medium.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the layer of PBMCs at the plasma-Ficoll interface.

-

Wash the isolated PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Preparation of Stimulator and Responder Cells:

-

Responder Cells: PBMCs from one donor.

-

Stimulator Cells: PBMCs from the second donor. To create a one-way MLR, treat the stimulator cells with a proliferation inhibitor. A common method is to irradiate the cells (e.g., 20-30 Gy).

-

-

Assay Setup:

-

In a 96-well U-bottom plate, add 1 x 10^5 responder cells per well.

-

Add 1 x 10^5 irradiated stimulator cells to each well containing responder cells.

-

Prepare control wells:

-

Negative control: Responder cells only (to measure background proliferation).

-

Positive control: Responder and stimulator cells without any test compound.

-

-

Add serial dilutions of FK-506 or its metabolites to the appropriate wells.

-

Bring the final volume in each well to 200 µL with complete medium.

-

-

Incubation:

-

Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

-

Measurement of Proliferation:

-

[3H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. The thymidine is incorporated into the DNA of proliferating cells. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) before setting up the culture. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation. Proliferation can be quantified by flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Concanavalin A (ConA)-Induced Lymphocyte Proliferation Assay

This assay uses a mitogen, ConA, to non-specifically activate T-cells, leading to their proliferation. It is a useful method to screen for compounds that interfere with T-cell activation signaling pathways.[8][9][10]

Principle: Concanavalin A is a lectin that binds to glycoproteins on the surface of T-cells, mimicking T-cell receptor (TCR) stimulation and triggering a signaling cascade that leads to cell proliferation.

Detailed Protocol:

-

Isolation of Lymphocytes:

-

Isolate PBMCs from rat or human peripheral blood as described in the MLR protocol.

-

-

Assay Setup:

-

In a 96-well flat-bottom plate, add 2 x 10^5 lymphocytes per well in complete RPMI-1640 medium.

-

Add serial dilutions of FK-506 or its metabolites to the appropriate wells.

-

Add ConA to a final concentration of 1-5 µg/mL to all wells except the negative control wells (cells without ConA).

-

Bring the final volume in each well to 200 µL.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Measurement of Proliferation:

-

Measure proliferation using [3H]-thymidine incorporation or a colorimetric assay such as MTT or XTT, which measure metabolic activity as an indicator of cell viability and proliferation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the positive control (cells with ConA but no compound).

-

Determine the IC50 value.

-

Calcineurin Phosphatase Activity Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of calcineurin.

Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be measured by monitoring the dephosphorylation of a specific substrate. The inhibition of this activity by a compound is a direct measure of its effect on the enzyme.

Detailed Protocol (based on a colorimetric assay using a phosphopeptide substrate):

-

Reagents and Buffers:

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, CaCl2, and a protein carrier like BSA.

-

Calcineurin Enzyme: Purified, active calcineurin.

-

Calmodulin: A calcium-binding protein required for calcineurin activation.

-

Phosphopeptide Substrate: A synthetic peptide (e.g., RII phosphopeptide) that is a specific substrate for calcineurin.

-

Malachite Green Reagent: For the colorimetric detection of free phosphate released from the substrate.

-

Phosphate Standard: For generating a standard curve.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin enzyme.

-

In a 96-well plate, add the reaction mixture to each well.

-

Add serial dilutions of FK-506 or its metabolites (pre-complexed with FKBP12) to the appropriate wells.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the calcineurin activity.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standards.

-

Convert the absorbance readings of the samples to the amount of phosphate released.

-

Calculate the percentage of inhibition of calcineurin activity for each concentration of the test compound compared to the control (no inhibitor).

-

Determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The immunosuppressive action of FK-506 and its active metabolites is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The following diagrams, generated using the DOT language for Graphviz, illustrate this key pathway and a general workflow for assessing the immunosuppressive properties of FK-506 metabolites.

Caption: Experimental workflow for the generation, isolation, and assessment of the immunosuppressive activity of FK-506 metabolites.

Caption: The Calcineurin-NFAT signaling pathway and the mechanism of inhibition by FK-506 and its active metabolites.

Conclusion

The immunosuppressive activity of FK-506 is not solely attributable to the parent drug. Several of its metabolites exhibit significant, albeit generally reduced, immunosuppressive properties. The 31-O-demethylated metabolite (M-II) is a notable exception, retaining a high degree of activity. In contrast, other metabolites, such as the di-demethylated M-V and M-VII, are essentially inactive. A comprehensive understanding of the metabolic profile of FK-506 and the biological activity of each metabolite is crucial for optimizing therapeutic drug monitoring and for the development of future immunosuppressive agents with improved therapeutic indices. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further investigation into the specific roles of these metabolites in both efficacy and toxicity is warranted to refine our understanding and clinical application of tacrolimus.

References

- 1. karger.com [karger.com]

- 2. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tacrolimus: a new immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, identification, and biological activities of oxidative metabolites of FK506, a potent immunosuppressive macrolide lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of an immunosuppressive metabolite of FK506 generated by human microsome preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Novel immunosuppressive agent, FK506. In vitro effects on the cloned T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

In-Depth Technical Guide to the Physical and Chemical Properties of CAS 123719-19-7 (9-Norketo FK-506)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 123719-19-7, also identified as 9-Norketo FK-506. This compound is recognized as a significant impurity and metabolite of the potent immunosuppressant drug, Tacrolimus (FK-506). Understanding the characteristics of this molecule is crucial for the development, manufacturing, and quality control of Tacrolimus-based therapeutics.

Core Physical and Chemical Data

While exhaustive experimental data for this compound is not publicly available, the following tables summarize the key identified physical and chemical properties. This information is primarily derived from supplier technical data sheets and analytical studies of Tacrolimus and its impurities.

| Identifier | Value | Source |

| CAS Number | 123719-19-7 | General |

| Synonyms | This compound, Tacrolimus Impurity 1 | [1] |

| Parent Drug | Tacrolimus (FK-506) | [1] |

| Chemical Property | Value | Source |

| Molecular Formula | C₄₃H₆₉NO₁₁ | [2] |

| Molecular Weight | 776.01 g/mol | [2] |

| IUPAC Name | [3S-[3R[E(1S,3S,4S)],4S,5R,8S,9E,12R,14R,15S,16R,18S,19S,25aR]]-3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25,25a-Octadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-15,19-epoxypyrido[2,1-c][1][3]oxaazacyclodocosine-1,7,20(22H)-trione | [1] |

| Physical Property | Value | Source |

| Appearance | Off-White to Light Orange Solid/Semi-Solid | [4] |

| Storage Conditions | 2-8°C, Hygroscopic, Store under inert atmosphere, Refrigerator | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The characterization and quantification of this compound, as an impurity of Tacrolimus, typically involve advanced analytical techniques. While specific protocols for the determination of all physical constants are not detailed in the public domain, the following methodologies are standard in the pharmaceutical industry for the analysis of Tacrolimus and its related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

A common experimental approach for the separation and quantification of Tacrolimus and its impurities, including this compound, involves reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column is typically used for the separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is common. The gradient is optimized to achieve separation of all known impurities from the main Tacrolimus peak.

-

Detection: UV detection at a wavelength of approximately 210 nm is generally employed.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS is a powerful technique used to confirm the identity of impurities.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the eluting peaks is determined. For this compound, the expected m/z would correspond to its molecular weight of 776.01. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can be used to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive method for the structural elucidation of organic molecules.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are performed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, confirming the 9-Norketo structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of impurity identification and the signaling pathway of the parent compound, Tacrolimus, which is foundational for understanding the potential biological activities of its metabolites.

References

Methodological & Application

Application Note: Quantitative Analysis of 9-Norketo FK-506 in Human Whole Blood by LC-MS/MS

Introduction

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation.[1][2] The therapeutic efficacy and toxicity of Tacrolimus are closely related to its concentration in whole blood, necessitating therapeutic drug monitoring (TDM). Tacrolimus is extensively metabolized in the liver and intestine, primarily by cytochrome P40 enzymes, into several metabolites.[3][4] 9-Norketo FK-506 is a recognized metabolite and impurity of Tacrolimus.[5] Accurate and sensitive quantification of Tacrolimus and its metabolites, including this compound, is essential for understanding its complete pharmacokinetic profile and for dose adjustments to ensure patient safety and graft survival. This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in human whole blood.

Experimental

Materials and Reagents

-

This compound reference standard was obtained from a commercial supplier.[6][7]

-

Ascomycin (Internal Standard, IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Zinc sulfate

-

Ammonium acetate

-

Human whole blood (drug-free)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from whole blood.

-

To 100 µL of whole blood sample, add 10 µL of the internal standard working solution (Ascomycin).

-

Add 200 µL of a precipitation solution (e.g., methanol or a mixture of methanol and zinc sulfate solution).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

-

Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation.

-

Mobile Phase A: 5 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A gradient program should be optimized to ensure sufficient separation of this compound from the parent drug, other metabolites, and matrix components.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and matrix effect.[9][10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Tacrolimus and its metabolites, which would be analogous for a validated this compound method.

| Parameter | Tacrolimus & Metabolites |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (Intra- and Inter-day) | <15% RSD |

| Recovery | >50% |

Note: This data is based on typical LC-MS/MS methods for Tacrolimus and its other major metabolites.[2][11][12] Specific values for this compound would need to be determined through a formal method validation study.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and the internal standard (Ascomycin) and dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of a high concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Perform serial dilutions of the stock solutions with an appropriate solvent to prepare working solutions at various concentrations for calibration standards and quality control samples.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

-

Spike drug-free human whole blood with known concentrations of the this compound working solutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

Protocol 3: Sample Analysis Workflow

-

Arrange the prepared patient samples, calibration standards, and QC samples in the autosampler.

-

Set up the LC-MS/MS instrument with the optimized chromatographic and mass spectrometric parameters.

-

Initiate the analytical run.

-

Process the acquired data using the instrument's software to quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Metabolic pathway of Tacrolimus to this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 11. Quantification of tacrolimus and three demethylated metabolites in human whole blood using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 9-Norketo FK-506 as a Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Norketo FK-506 is a key impurity and degradation product of Tacrolimus (FK-506), a potent immunosuppressant drug widely used in organ transplantation to prevent rejection.[1][2] As a well-characterized reference material, this compound plays a critical role in the analytical method development, validation, and routine quality control of Tacrolimus drug substance and drug products.[3] These application notes provide detailed protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use.

| Property | Value | Reference |

| CAS Number | 123719-19-7 | [3][4] |

| Molecular Formula | C₄₃H₆₉NO₁₁ | [3][5] |

| Molecular Weight | 776.01 g/mol | [3][5] |

| Appearance | Off-White Solid | [4] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [4] |

| Shipping Conditions | Ambient | [4] |

| Synonyms | Tacrolimus Impurity 1 | [3] |

2. Experimental Protocols

The following protocols outline the use of this compound in analytical methodologies for Tacrolimus.

2.1. Protocol 1: HPLC Method for the Quantification of Tacrolimus and its Impurities

This protocol describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the separation and quantification of Tacrolimus and its related substances, including this compound.[1][6]

2.1.1. Materials and Reagents

-

This compound Reference Standard

-

Tacrolimus Reference Standard and sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

2.1.2. Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | Kromasil 100-5 C18 (250 x 4.6 mm, 5 µm) | [1][6] |

| Mobile Phase | Acetonitrile: Water: Phosphoric acid (700:300:0.2, v/v/v) | [1] |

| Flow Rate | 1.0 mL/min | [1][6] |

| Column Temperature | 60°C | [1][6] |

| Detection | UV at 215 nm | [1][6] |

| Injection Volume | 20 µL | [1][6] |

2.1.3. Preparation of Solutions

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

-

Standard Stock Solution of Tacrolimus: Accurately weigh and dissolve an appropriate amount of Tacrolimus reference standard in methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Prepare a working standard solution containing a known concentration of Tacrolimus (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

-

Sample Solution: Prepare the sample solution of the Tacrolimus drug substance or product at a target concentration of 1 mg/mL in methanol.

2.1.4. System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[7][8]

| Parameter | Acceptance Criteria | Reference |

| Tailing Factor (T) | T ≤ 2.0 for the Tacrolimus peak | [9] |

| Theoretical Plates (N) | N ≥ 2000 for the Tacrolimus peak | [9] |

| Repeatability (%RSD of peak area) | ≤ 2.0% for six replicate injections of the standard solution | [7] |

| Resolution (Rs) | ≥ 2.0 between Tacrolimus and this compound peaks | [8] |

2.1.5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Perform six replicate injections of the working standard solution to check for system suitability.

-

Inject the sample solutions in duplicate.

-

Calculate the amount of this compound in the sample using the external standard method.

2.2. Protocol 2: LC-MS/MS Method for the Quantification of Tacrolimus

This protocol outlines a sensitive and specific LC-MS/MS method for the quantification of Tacrolimus in biological matrices, where this compound can be used as an internal standard (IS) if its deuterated form is available, or for specificity assessment.[10][11][12]

2.2.1. Materials and Reagents

-

This compound Reference Standard

-

Tacrolimus Reference Standard

-

Ascomycin (Internal Standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Zinc Sulfate (analytical grade)

-

Whole blood samples

2.2.2. LC-MS/MS Conditions

| Parameter | Condition | Reference |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | [2][13] |

| Mobile Phase A | 2 mM Ammonium acetate in water with 0.1% formic acid | [13] |

| Mobile Phase B | 2 mM Ammonium acetate in methanol with 0.1% formic acid | [13] |

| Gradient Elution | Optimized for separation of Tacrolimus and IS | [2] |

| Flow Rate | 0.4 mL/min | [2] |

| Injection Volume | 5 µL | [11] |

| Ion Source | Electrospray Ionization (ESI), positive mode | [14] |

| MRM Transitions | Tacrolimus: [M+NH₄]⁺ → specific product ion; Ascomycin (IS): [M+NH₄]⁺ → specific product ion | [13] |

2.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of whole blood sample, add 10 µL of the internal standard working solution (Ascomycin in methanol).

-

Add 200 µL of a precipitation solution (e.g., methanol/zinc sulfate).[11]

-

Vortex for 30 seconds and centrifuge at high speed for 10 minutes.[11]

-

Inject the supernatant into the LC-MS/MS system.

2.2.4. Calibration Curve and Quality Control Samples

-

Prepare a series of calibration standards by spiking blank whole blood with known concentrations of Tacrolimus.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

This compound can be used to prepare a separate QC sample to monitor for potential interference and assess the specificity of the method.

3. Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: System Suitability Test Results for HPLC Method

| Parameter | Result | Acceptance Criteria | Status |

| Tailing Factor (Tacrolimus) | 1.2 | ≤ 2.0 | Pass |

| Theoretical Plates (Tacrolimus) | 5500 | ≥ 2000 | Pass |

| Repeatability (%RSD, n=6) | 0.8% | ≤ 2.0% | Pass |

| Resolution (Tacrolimus/9-Norketo FK-506) | 3.5 | ≥ 2.0 | Pass |

Table 2: Quantification of this compound in a Tacrolimus Sample Batch

| Sample ID | This compound Peak Area | Concentration (%) | Specification |

| Batch A-001 | 12345 | 0.08 | ≤ 0.15% |

| Batch A-002 | 15678 | 0.10 | ≤ 0.15% |

| Batch A-003 | 9876 | 0.06 | ≤ 0.15% |

4. Mandatory Visualizations

Workflow for HPLC analysis using this compound.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

- 8. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]

- 9. researchgate.net [researchgate.net]

- 10. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]